![molecular formula C21H16F4N2O3S B2545040 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 451480-22-1](/img/structure/B2545040.png)
5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of benzylsulfamoyl, fluoro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form benzylsulfonamide. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield 5-(benzylsulfamoyl)-2-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
化学反応の分析
Types of Reactions
5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance
作用機序
The mechanism of action of 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
5-(benzylsulfamoyl)-2-fluorobenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide:
5-(benzylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide: Similar structure but with variations in the position of functional groups.
Uniqueness
The presence of both the trifluoromethyl and benzylsulfamoyl groups in 5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide makes it unique. These groups contribute to its enhanced chemical stability, biological activity, and potential for diverse applications in various fields .
特性
IUPAC Name |
5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N2O3S/c22-18-11-10-15(31(29,30)26-13-14-6-2-1-3-7-14)12-16(18)20(28)27-19-9-5-4-8-17(19)21(23,24)25/h1-12,26H,13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUNENQVMRBCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
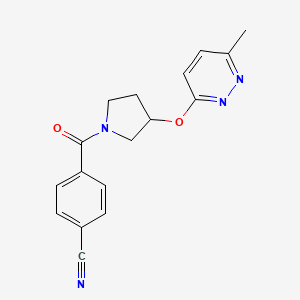
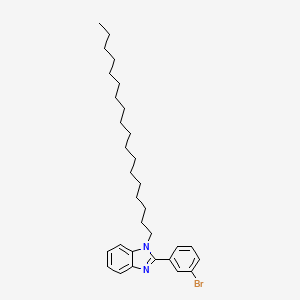
![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide](/img/structure/B2544964.png)
![N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2544965.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)
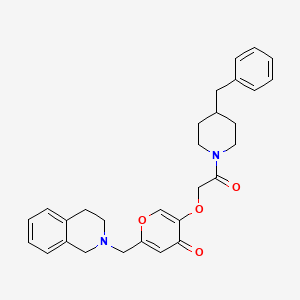
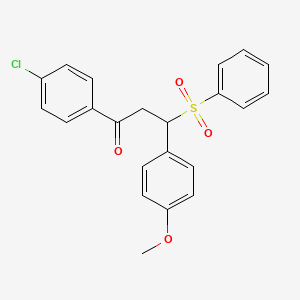
![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2544974.png)
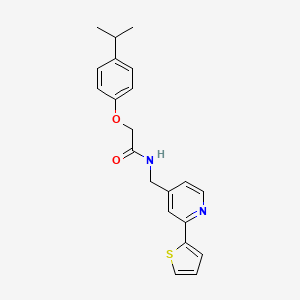
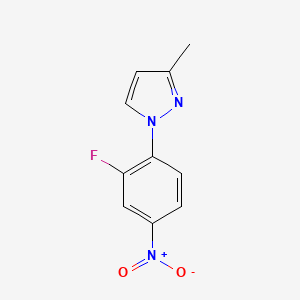
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)
![5-CHLORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE](/img/structure/B2544980.png)
